Ethyl 8-chloroisoquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

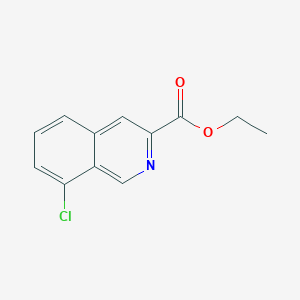

Ethyl 8-chloroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO2. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-chloroisoquinoline-3-carboxylate typically involves the chlorination of isoquinoline followed by esterification. One common synthetic route is the reaction of isoquinoline with chloroacetic acid in the presence of a suitable catalyst, followed by esterification with ethanol under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 8-chloroisoquinoline-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

Reduction: Reduction reactions can produce isoquinoline derivatives with reduced functional groups.

Substitution: Substitution reactions can lead to the formation of various substituted isoquinolines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 8-chloroisoquinoline-3-carboxylate has been investigated for its potential as a therapeutic agent. Key areas of research include:

- Anticancer Activity : Studies have shown that derivatives of isoquinoline compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines, including colon and breast cancer cells .

- Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study: Anticancer Activity

A study published in Nature explored the effects of isoquinoline derivatives on CHK1 inhibition, a target in cancer therapy. The introduction of a chloro substituent at the 8-position significantly improved selectivity against CHK2, suggesting that modifications to the isoquinoline scaffold can enhance therapeutic efficacy .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules through various reactions, including nucleophilic substitutions and coupling reactions.

- Functionalization Reactions : The chloro group allows for further functionalization, enabling the development of novel compounds with tailored properties for specific applications.

The compound is being explored as a lead candidate for the development of new pharmaceuticals. Its structural characteristics make it suitable for modifications aimed at enhancing pharmacokinetic properties.

Case Study: Drug Development Pathway

Research has indicated that this compound derivatives can serve as starting points for developing selective inhibitors targeting specific kinases involved in cancer progression. The modification of this compound has led to the identification of potent inhibitors with improved selectivity profiles, which are crucial for minimizing side effects in cancer therapies .

Wirkmechanismus

The mechanism by which Ethyl 8-chloroisoquinoline-3-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ethyl 8-chloroisoquinoline-3-carboxylate is similar to other isoquinoline derivatives, such as Ethyl 5-chloroisoquinoline-3-carboxylate and Ethyl 7-chloroisoquinoline-3-carboxylate. These compounds differ in the position of the chlorine atom on the isoquinoline ring, which can affect their chemical reactivity and biological activity. This compound is unique in its specific substitution pattern, which may confer distinct properties and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

Ethyl 8-chloroisoquinoline-3-carboxylate is a compound that has garnered attention in various biological research fields due to its potential antibacterial and antimalarial properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈ClNO₂

- Molecular Weight : Approximately 221.64 g/mol

- Structure : The compound features an isoquinoline ring system with a chlorine substituent at the 8-position and an ethyl ester group at the carboxylic acid position.

This compound exhibits its biological activity primarily through interactions with bacterial enzymes and proteins.

Target of Action

- The compound targets bacterial processes, leading to inhibition of growth through disruption of:

- Cell wall synthesis

- Protein synthesis

- DNA replication.

Biochemical Pathways

- Antibacterial Activity : It has shown moderate effectiveness against various bacterial strains such as Bacillus subtilis and Vibrio cholerae, indicating its potential as an antibacterial agent.

- Antimalarial Activity : Preliminary studies suggest that it may also exhibit activity against malaria-causing parasites, although further research is needed to confirm these findings.

In Vitro Studies

Recent studies have evaluated the compound's effectiveness in laboratory settings. Key findings include:

- Antibacterial Efficacy : this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL against both Gram-positive and Gram-negative bacteria, which is promising compared to standard antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) | Standard Drug (Ciprofloxacin) MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4 | 0.125–0.5 |

| Escherichia coli | 8 | 0.125–0.5 |

| Klebsiella pneumoniae | 16 | 0.125–0.5 |

Case Studies

- Antimicrobial Activity : A study conducted on various derivatives of isoquinolines found that this compound exhibited selective toxicity against certain cancer cell lines while maintaining lower toxicity towards normal cells, suggesting its potential in cancer therapeutics .

- Pharmacological Applications : The compound is being explored for its role as a therapeutic agent in treating bacterial infections and potentially malaria, highlighting its versatility in medicinal chemistry applications .

Eigenschaften

IUPAC Name |

ethyl 8-chloroisoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFMBGMWJJLKPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1)C=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.